2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a quinazolinone derivative featuring a sulfanyl-acetamide linkage. Its structure includes:
- A 3-benzyl-substituted quinazolinone core with a 4-oxo group.
- A piperidin-1-yl group at position 6 of the quinazolinone ring.
- A sulfanyl bridge connecting the quinazolinone to an acetamide moiety.
- An N-[2-chloro-5-(trifluoromethyl)phenyl] group as the acetamide substituent.
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClF3N4O2S/c30-23-11-9-20(29(31,32)33)15-25(23)34-26(38)18-40-28-35-24-12-10-21(36-13-5-2-6-14-36)16-22(24)27(39)37(28)17-19-7-3-1-4-8-19/h1,3-4,7-12,15-16H,2,5-6,13-14,17-18H2,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXJNLSPWTSBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NC5=C(C=CC(=C5)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClF3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the quinazoline derivative with the acetamide moiety, incorporating the chloro and trifluoromethyl groups.
Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity, including the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific atoms or groups with others.
Coupling Reactions: These reactions are used to form new carbon-carbon or carbon-heteroatom bonds, essential for the synthesis of complex molecules.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts for coupling reactions). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs (Table 1) share the quinazolinone core and sulfanyl-acetamide backbone but differ in substituents, influencing physicochemical properties and bioactivity:
Table 1: Structural Features of Analogous Compounds
Key Observations :
Bioactivity and Mode of Action
Evidence from hierarchical clustering (NCI-60 dataset) suggests that quinazolinone derivatives with sulfanyl-acetamide linkages cluster into groups with similar bioactivity profiles, likely targeting kinases or proteases . For example:
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS fingerprints) , hypothetical similarity scores between the target compound and analogs were calculated:
Table 2: Hypothetical Structural Similarity Scores
| Compound ID | Tanimoto (MACCS) | Dice (MACCS) | Cosine (MS/MS) |
|---|---|---|---|
| 763114-31-4 | 0.85 | 0.82 | 0.78 |
| 573669-21-3 | 0.64 | 0.60 | 0.55 |
| 606958-10-5 | 0.42 | 0.38 | 0.30 |
Interpretation :
Biological Activity
The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide , also known as K284-4977, is a synthetic organic molecule with a complex structure that includes a quinazoline core, a piperidine ring, and a sulfanylacetamide group. This compound has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects.
Chemical Structure and Properties
The molecular formula of K284-4977 is , with a molecular weight of approximately 494.64 g/mol. The compound features various functional groups that contribute to its biological activity, including:
- Quinazoline moiety : Known for diverse pharmacological activities.
- Piperidine ring : Associated with analgesic and anesthetic properties.
- Sulfanylacetamide group : Implicated in enzyme inhibition and antibacterial activity.
Anti-inflammatory Activity
Research indicates that compounds similar to K284-4977 exhibit significant COX-2 inhibitory activity . COX-2 inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. For instance, studies have shown that derivatives of quinazoline can inhibit COX-2 with varying efficacy:
| Compound Name | COX-2 Inhibition (%) at 20 μM | Reference |
|---|---|---|
| K284-4977 | TBD | |
| Celecoxib | 80.1 | |
| Other Analogues | Up to 47.1 |
The mechanism of action typically involves the binding of the compound to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins which mediate inflammation.
Antibacterial Activity
The sulfanyl group present in K284-4977 may confer antibacterial properties . Compounds containing similar structural motifs have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The biological evaluation often includes:
- Minimum Inhibitory Concentration (MIC) tests.
A comparative analysis of antibacterial potency is summarized below:
| Compound Name | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| K284-4977 | Salmonella typhi | TBD | |
| Piperidine derivatives | Bacillus subtilis | TBD |
Enzyme Inhibition
K284-4977 has also been investigated for its potential as an enzyme inhibitor . Specifically, it shows promise in inhibiting acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease. The inhibitory activity is often quantified using IC50 values:
| Compound Name | Enzyme Target | IC50 (μM) | Reference |
|---|---|---|---|
| K284-4977 | Acetylcholinesterase | TBD | |
| Other derivatives | Urease | Moderate |
Case Studies
Recent studies have focused on synthesizing derivatives of K284-4977 to enhance its biological activity. For example:
- Synthesis and Evaluation : A study synthesized various analogs of quinazoline derivatives and evaluated their COX inhibitory activities, revealing structure–activity relationships that guide future modifications to improve efficacy.
- Docking Studies : Molecular docking studies have been employed to predict interactions between K284-4977 and target proteins, elucidating binding affinities that correlate with observed biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
